molecular formula C16H24N2O4S B6174798 tert-butyl (3S)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2639371-42-7

tert-butyl (3S)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B6174798
CAS No.: 2639371-42-7
M. Wt: 340.4
InChI Key:
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Description

tert-Butyl (3S)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a benzylsulfamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Benzylsulfamoyl Group: This step involves the reaction of the pyrrolidine derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction using tert-butyl chloroformate and a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, especially at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a protecting group for amines in multi-step organic synthesis.

Biology and Medicine:

  • Potential applications in drug design and development due to its structural features.
  • Investigated for its role as an intermediate in the synthesis of biologically active compounds.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.
  • Employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    tert-Butyl (3S)-3-(phenylsulfamoyl)pyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

    tert-Butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness:

  • The presence of the benzylsulfamoyl group provides unique steric and electronic properties, influencing the compound’s reactivity and interactions.
  • The tert-butyl group offers steric protection, making the compound more resistant to certain chemical reactions.

Properties

CAS No.

2639371-42-7

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4

Purity

95

Origin of Product

United States

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